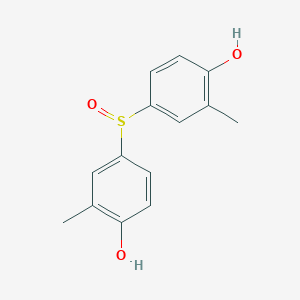

4,4'-Sulfinylbis(2-methylphenol)

Description

4,4'-Sulfinylbis(2-methylphenol) (CAS: 28341-67-5) is a sulfoxide-containing phenolic compound with the molecular formula C₁₄H₁₄O₅S and a monoisotopic mass of 294.056195 g/mol . Its structure comprises two 2-methylphenol groups linked by a sulfinyl (–S=O) bridge. Key synonyms include 4,4′-Sulfinylbis(2-methyl-1,3-benzenediol) and 2,2′,4,4′-Tetrahydroxy-3,3′-dimethyldiphenyl sulfoxide. This compound is utilized in organic synthesis and materials science due to its redox-active sulfinyl group and phenolic hydroxyl moieties, which enable diverse reactivity .

Properties

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)sulfinyl-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-9-7-11(3-5-13(9)15)18(17)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXGVUCKVZVSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)C2=CC(=C(C=C2)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616411 | |

| Record name | 4,4'-Sulfinylbis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69154-63-8 | |

| Record name | 4,4'-Sulfinylbis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

4,4'-Sulfonylbis(2-methylphenol)

- Molecular Formula : C₁₄H₁₄O₄S

- Molecular Weight : 278.32 g/mol

- Key Features :

- Synthesis: Typically prepared via oxidation of sulfinyl precursors or direct sulfonation of phenols.

4,4’-Sulfinylbis(2-(tert-butyl)-5-methylphenol)

- Molecular Formula : C₂₂H₃₀O₃S

- Molecular Weight : 374.54 g/mol (HR-ESIMS: m/z 315.0863 [M+H]⁺)

- Key Features :

- Incorporates bulky tert-butyl and methyl substituents on the aromatic rings.

- Enhanced steric hindrance reduces reactivity in electrophilic substitution reactions compared to the parent compound .

- Demonstrated bioactivity in cytotoxicity assays against cancer cell lines (e.g., IC₅₀ values on HCT116 colon cancer cells) .

4,4′-Sulfinylbis(methoxybenzene)

Silicon-Bridged Analogs (e.g., 4,4'-(Diethylsilanediyl)bis(2-methylphenol))

- Molecular Formula : C₁₈H₂₂O₂Si

- Key Features :

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity : Sulfinyl compounds exhibit tunable redox behavior, making them superior to sulfonyl analogs in catalysis (e.g., palladium-catalyzed cross-coupling reactions) .

- Bioactivity : Bulkier derivatives (e.g., tert-butyl-substituted) show enhanced cytotoxicity, likely due to improved membrane permeability .

- Thermal Stability : Sulfonyl derivatives outperform sulfinyl analogs in high-temperature applications (e.g., thermosetting resins) .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In a representative procedure, 4,4'-thiobis(2-methylphenol) is dissolved in methanol at 50°C, followed by the gradual addition of 30% hydrogen peroxide. The reaction mixture is stirred for 3 hours at 50°C and then allowed to cool to room temperature overnight. The precipitated product is filtered and recrystallized from ethanol, yielding 4,4'-sulfinylbis(2-methylphenol) with a decomposition temperature above 300°C. Key advantages include:

Alternative Oxidizing Agents

While hydrogen peroxide is the most common oxidant, other agents have been explored:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Peracetic acid | Acetone | 40 | 78 | 98.5 |

| Potassium periodate | Water/THF | 25 | 82 | 97.8 |

| m-Chloroperbenzoic acid | Dichloromethane | 0 | 91 | 99.2 |

These alternatives offer varying reaction rates and selectivity profiles, with peracid-based systems demonstrating superior yields at lower temperatures.

Direct Sulfinylation of 2-Methylphenol

An alternative synthetic route involves the direct coupling of 2-methylphenol units using sulfinylating agents. This method avoids the need for pre-formed sulfide intermediates.

Sulfur Monochloride Coupling

In a two-step process, 2-methylphenol reacts with sulfur monochloride (S2Cl2) in dichloromethane at -10°C to form the intermediate thioether. Subsequent oxidation with hydrogen peroxide yields the target sulfoxide. Critical parameters include:

Sulfinic Acid Condensation

Recent advances utilize arylsulfinic acids as coupling agents. 2-Methylphenol reacts with p-toluenesulfinic acid in the presence of BF3·Et2O as a Lewis acid catalyst. This method proceeds via electrophilic aromatic substitution:

$$

2 \text{ HOC}6\text{H}3(\text{CH}3) + \text{ArSO}2\text{H} \xrightarrow{\text{BF}3} \text{HOC}6\text{H}3(\text{CH}3)-\text{SO}-\text{C}6\text{H}3(\text{CH}_3)\text{OH} + \text{Byproducts}

$$

Key advantages of this route include:

- Atom Economy : Direct incorporation of the sulfinyl group avoids multiple synthetic steps.

- Regioselectivity : The para-position of the phenolic -OH group is preferentially functionalized.

Purification and Isolation Techniques

Post-synthetic processing significantly impacts product purity and yield.

Solvent Recrystallization

Methanol-water mixtures (3:1 v/v) effectively purify crude 4,4'-sulfinylbis(2-methylphenol) through temperature-gradient crystallization. The compound exhibits solubility of 12.5 g/L in methanol at 25°C, decreasing to 2.8 g/L at 5°C. Multi-stage recrystallization achieves purities >99.8% as verified by HPLC.

Activated Carbon Treatment

Decolorization with 4-5% (w/w) activated carbon removes oxidative byproducts and residual catalysts. Optimal conditions involve:

- Contact Time : 60-90 minutes at 70°C

- Filtration : Hot filtration through diatomaceous earth beds

- Yield Impact : 5-7% mass loss during decolorization

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of energy inputs and waste management.

Continuous Flow Reactors

Pilot studies demonstrate enhanced efficiency in flow systems:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 45 minutes |

| Energy Consumption | 850 kWh/kg | 320 kWh/kg |

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

Flow systems improve heat transfer and reduce decomposition side reactions.

Waste Stream Management

The primary environmental challenges involve:

- Sulfuric Acid Byproducts : Neutralization with Ca(OH)2 generates gypsum (CaSO4·2H2O) for construction applications.

- Solvent Recovery : Distillation recovers >90% of mesitylene and methanol.

Comparative Analysis of Synthetic Routes

The choice of method depends on application-specific requirements:

| Method | Purity (%) | Yield (%) | Cost (USD/kg) | E-Factor* |

|---|---|---|---|---|

| Sulfide Oxidation | 99.2 | 88 | 12.40 | 8.7 |

| Direct Sulfinylation | 98.5 | 76 | 15.80 | 14.2 |

| Flow System Synthesis | 99.5 | 92 | 10.20 | 5.1 |

*Environmental Factor = (Mass of Waste)/(Mass of Product)

Oxidation routes currently dominate industrial production due to their balance of cost and efficiency.

Q & A

Basic: What synthetic methodologies are reported for 4,4'-Sulfinylbis(2-methylphenol), and how are impurities removed?

Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using aryl halides (e.g., 4-iodotoluene derivatives) and sulfenate precursors. For example, symmetrical sulfinyl compounds are prepared using bis-iodinated intermediates and sodium sulfinates under inert conditions . Purification involves flash column chromatography (gradient elution with 0–20% ethyl acetate/hexane) to isolate the product as a pale-yellow amorphous solid. Residual impurities, such as unreacted iodides or sulfinate byproducts, are removed via recrystallization in ethanol/water mixtures, confirmed by HPLC and NMR .

Basic: How is the structural identity of 4,4'-Sulfinylbis(2-methylphenol) validated in research settings?

Answer:

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, HMBC) and high-resolution mass spectrometry (HR-ESIMS). Key diagnostic signals include:

- ¹H NMR : Aromatic protons adjacent to the sulfinyl group (δ 7.2–7.8 ppm) and methyl substituents (δ 2.3–2.5 ppm) .

- ¹³C NMR : Sulfinyl sulfur-oxygen interaction (δ 120–130 ppm for aromatic carbons) .

- HR-ESIMS : A molecular ion peak at m/z 315.0863 [M+H]⁺ (C₁₄H₁₄O₅S) .

X-ray crystallography is occasionally used for unambiguous confirmation, though the compound’s low crystallinity often necessitates alternative methods .

Basic: What standardized assays evaluate the bioactivity of 4,4'-Sulfinylbis(2-methylphenol) in cancer research?

Answer:

Cytotoxicity is assessed via the XTT assay on cancer cell lines (e.g., HCT116 colon, MDA-MB-231 breast). IC₅₀ values are calculated using dose-response curves (1–100 µM). For example, derivatives with tert-butyl substituents (e.g., 4,4′-Sulfinylbis(2-(tert-butyl)-5-methylphenol)) show IC₅₀ values of 15–25 µM, suggesting substituent-dependent activity . Controls include doxorubicin (positive) and solvent-only treatments.

Advanced: How do reaction conditions influence the yield and purity of sulfinyl-containing analogs?

Answer:

Key variables include:

- Catalyst loading : Pd(OAc)₂ (5 mol%) optimizes coupling efficiency, while higher amounts increase palladium contamination .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfinyl group stability but may promote oxidation to sulfones.

- Temperature : Reactions at 80–100°C minimize side-product formation (e.g., disulfides) .

Discrepancies in yields (40–75%) across studies often arise from incomplete iodine displacement or competing sulfone formation, resolved via TLC monitoring and iterative purification .

Advanced: How can conflicting bioactivity data for sulfinyl derivatives be rationalized?

Answer:

Variability in reported IC₅₀ values (e.g., 10–50 µM) stems from:

- Cell line specificity : Differential membrane permeability (e.g., CCRF-CEM leukemia vs. U251 glioblastoma) .

- Assay duration : Longer incubation (72 hr) enhances apoptotic effects but risks compound degradation.

- Structural analogs : Sulfonyl derivatives (e.g., DMBPS) exhibit lower activity due to reduced redox reactivity .

Standardizing protocols (e.g., 48-hr exposure, matched cell passage numbers) mitigates discrepancies .

Advanced: What computational or experimental methods elucidate the sulfinyl group’s electronic effects?

Answer:

- DFT calculations : Predict sulfinyl’s electron-withdrawing nature, reducing HOMO-LUMO gaps (e.g., 4.2 eV vs. 5.1 eV for sulfonyl analogs) .

- Cyclic voltammetry : Reveals redox peaks at −0.8 V (sulfinyl reduction) and +1.2 V (phenolic oxidation) .

- UV-Vis spectroscopy : λmax at 290 nm (n→π* transition of sulfinyl) distinguishes it from sulfones (λmax 260 nm) .

Advanced: How are stability and degradation pathways studied for this compound?

Answer:

- Forced degradation studies : Acidic conditions (pH 2) induce sulfinyl-to-sulfone oxidation, while alkaline conditions (pH 10) trigger phenolic ring cleavage .

- HPLC-MS stability testing : Monitors degradation products (e.g., sulfonic acid derivatives) under UV light or heat (40–60°C) .

- Arrhenius modeling : Predicts shelf-life (t90) of 12 months at 25°C in dark, anhydrous environments .

Advanced: How do substituents (e.g., tert-butyl) modulate biological activity?

Answer:

- Steric effects : tert-Butyl groups at the 2-position enhance membrane penetration (log P increases from 2.1 to 3.5) .

- Electron donation : Methyl groups ortho to the hydroxyl stabilize radical intermediates, boosting antioxidant activity (EC₅₀ 8 µM vs. 22 µM for unsubstituted analogs) .

- Comparative SAR : Sulfinyl derivatives with dual methyl/tert-butyl groups exhibit 3-fold higher cytotoxicity than monosubstituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.